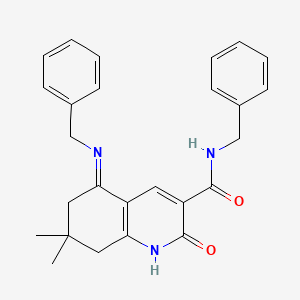![molecular formula C26H22N6S B11037124 (2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11037124.png)
(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide” is a complex organic compound with an intriguing structure. Let’s break it down:
-
Iminothiazole Core: : The compound contains a 1,3-thiazole ring, which is a five-membered heterocycle containing three carbon atoms and two sulfur atoms. The imino group (N=C) is attached to one of the carbon atoms.
-
Quinazoline Moiety: : The quinazoline ring system consists of two fused six-membered rings (benzene and pyrimidine). In this compound, the quinazoline ring bears a methyl group at position 4.
-
Phenyl and Methyl Groups: : The compound also features a phenyl group (C₆H₅) and a methyl group (CH₃) attached to different positions.
Méthodes De Préparation
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely remains within the realm of academic research.
Analyse Des Réactions Chimiques
Reactivity:: The compound’s reactivity depends on its functional groups. Some potential reactions include:
Oxidation: Oxidation of the thiazole ring or the quinazoline moiety.
Reduction: Reduction of the imino group or other functional groups.
Substitution: Substitution reactions at various positions.
Condensation: Formation of larger molecules through condensation reactions.
Common Reagents and Conditions:: Specific reagents and conditions would vary based on the desired transformation. Researchers might use oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) to facilitate these reactions.
Major Products:: The major products would depend on the specific reaction undertaken. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to amines.
Applications De Recherche Scientifique
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Organic Synthesis: It serves as a challenging target for synthetic chemists, pushing the boundaries of methodology development.
Anticancer Properties: Investigations into its potential as an anticancer agent due to the presence of quinazoline and thiazole moieties.
Biological Activity: Studies on its interactions with cellular targets and potential therapeutic effects.
Industry:: As of now, no established industrial applications exist, but its structural features may inspire novel materials or catalysts.
Mécanisme D'action
The exact mechanism of action remains speculative, given the lack of comprehensive studies. researchers would explore potential targets (enzymes, receptors, etc.) based on its structure.
Comparaison Avec Des Composés Similaires
While no direct analogs are available, we can compare it to related compounds with similar heterocyclic cores, such as thiazoles, quinazolines, and imino derivatives.
Propriétés
Formule moléculaire |
C26H22N6S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-(3-methylphenyl)imino-N'-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3-carboximidamide |
InChI |
InChI=1S/C26H22N6S/c1-17-9-8-12-20(15-17)29-26-32(23(16-33-26)19-10-4-3-5-11-19)24(27)31-25-28-18(2)21-13-6-7-14-22(21)30-25/h3-16H,1-2H3,(H2,27,28,30,31) |
Clé InChI |
OPMUEGGPVNZXHI-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)/C(=N/C4=NC5=CC=CC=C5C(=N4)C)/N |
SMILES canonique |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(=NC4=NC5=CC=CC=C5C(=N4)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037045.png)
![1-[4-(3-Chlorophenyl)piperazino]-2-propen-1-one](/img/structure/B11037048.png)

![N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B11037053.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037056.png)
![4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B11037061.png)
![N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B11037067.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037082.png)
![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037107.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11037108.png)
![2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11037116.png)
![N,N'-bis(2,5-dichlorophenyl)-6-[(4-methylphenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11037130.png)
![5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11037152.png)
